molecular formula C7H17N B3369096 Tert-butyl(propyl)amine CAS No. 22675-81-6

Tert-butyl(propyl)amine

Cat. No.: B3369096
CAS No.: 22675-81-6
M. Wt: 115.22 g/mol
InChI Key: LJQGARKSJMMQBX-UHFFFAOYSA-N
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Description

Tert-butyl(propyl)amine is an organic compound with the molecular formula C7H17N. It is a tertiary amine, characterized by a tert-butyl group attached to a propylamine chain. This compound is known for its unique structural properties, which contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(propyl)amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with propyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{CNH}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{X} \rightarrow \text{(CH}_3\text{)}_3\text{CNHCH}_2\text{CH}_2\text{CH}_3 + \text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, this compound is often produced through the direct amination of isobutylene using zeolite catalysts. This method is efficient and yields high purity products. The reaction can be represented as: [ \text{NH}_3 + \text{CH}_2=\text{C(CH}_3\text{)}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CNH}_2 ]

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(propyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl(propyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hindered enamines.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.

    Industry: It is used in the production of rubber accelerators and pesticides.

Mechanism of Action

The mechanism by which tert-butyl(propyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: Similar in structure but lacks the propyl group.

    n-Butylamine: A primary amine with a straight-chain structure.

    Isobutylamine: An isomer with a different branching pattern.

Uniqueness

Tert-butyl(propyl)amine is unique due to its combination of a bulky tert-butyl group and a flexible propyl chain. This structural feature imparts distinct reactivity and selectivity, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-N-propylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-5-6-8-7(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQGARKSJMMQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497763
Record name N-tert-Butylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22675-81-6
Record name N-(1,1-Dimethylethyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22675-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an analogous manner to that in example 1c, 1.5 mol of tert-butylamine were reacted with n-propionaldehyde (example 2a) or n-butyraldehyde (example 2b) to give the corresponding secondary amines (tert-butylpropylamine and n-butyl-tert-butylamine respectively), and they were then analyzed by gas chromatography. For these reactions too, yields of 93.6 area % (example 2a) and 95.7 area % (example 2b) of the corresponding secondary amines were achieved.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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